Monoolein

Description

Glyceryl monooleate has been reported in Nelumbo nucifera and Saposhnikovia divaricata with data available.

Properties

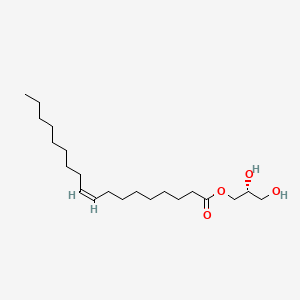

IUPAC Name |

2,3-dihydroxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042003 | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

111-03-5, 25496-72-4, 67701-32-0 | |

| Record name | Glycerol 1-monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monooleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-oleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Glyceryl Monooleate: A Technical Guide to its Chemical Characteristics and Applications in Pharmaceutical Development

Introduction

Glyceryl Monooleate (GMO), commonly known as monoolein, is an amphiphilic lipid that holds significant importance in the fields of pharmaceutical sciences, cosmetics, and food technology.[1] Composed of the monoglyceride of oleic acid, it is a biocompatible, biodegradable, and non-toxic substance, recognized as safe (GRAS) by the U.S. Food and Drug Administration.[2][3] Its unique ability to self-assemble in aqueous environments to form various lyotropic liquid crystalline phases, such as lamellar, hexagonal, and cubic structures, makes it an exceptionally versatile excipient for advanced drug delivery systems.[4][5] This technical guide provides an in-depth overview of the core chemical characteristics of Glyceryl Monooleate, detailing its physicochemical properties, experimental characterization protocols, and its pivotal role in drug development.

Core Chemical and Physical Characteristics

Glyceryl Monooleate is predominantly a mixture of the glycerides of oleic acid and other fatty acids, consisting mainly of the monooleate.[6] Commercial grades are often mixtures of mono-, di-, and triglycerides, and their composition can vary, leading to differences in physical properties like melting point.[2][3][6] It is typically an amber or pale yellow oily liquid that may be partially solidified at room temperature and has a faint, fatty odor.[2][6][7]

The molecular formula for the pure substance is C21H40O4, with a corresponding molecular weight of approximately 356.55 g/mol .[6][7] It exists in two main grades: a non-emulsifying (n/e) grade and a self-emulsifying (s/e) grade, with the latter containing a small percentage of an anionic surfactant to improve its dispersibility in water.[3][6]

Data Presentation: Physicochemical Properties

The quantitative properties of Glyceryl Monooleate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C21H40O4 | [3][7][8] |

| Molecular Weight | 356.55 g/mol (for pure material) | [6][7] |

| CAS Number | 25496-72-4; 111-03-5 | [3][8] |

| Appearance | Amber to pale yellow oily liquid or white/off-white waxy solid | [2][8][9] |

| Melting Point | 10 - 40°C (Varies significantly with grade and purity) | [3][6][10] |

| Boiling Point | 238-240°C at 3 mmHg | [6][7] |

| Density | 0.94 - 0.96 g/cm³ | [3][6][7] |

| Refractive Index | ~1.4626 at 40°C | [3][6] |

| HLB Value | 3.3 - 4.1 (A commonly cited value is 3.8) | [2][6][11] |

| Viscosity (Kinematic) | ~100 cSt at 40°C | [2][6] |

| Flash Point | 180 - 216°C | [6][8] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, ether, mineral oils, and vegetable oils. | [2][6][7] |

| Saponification Value | 150 - 175 mgKOH/g | [9][12] |

| Iodine Value | 65.0 - 95.0 | [9][12] |

| Acid Value | Max 6.0 mgKOH/g | [9][12] |

Self-Assembly and Phase Behavior in Aqueous Systems

The most critical characteristic of GMO for drug development is its behavior in the presence of water. As an amphiphilic molecule, it possesses a hydrophilic glycerol head and a lipophilic oleic acid tail.[3] This structure drives its self-assembly into highly ordered liquid crystalline phases.[4] With increasing hydration, GMO typically transitions through several phases, including the lamellar, reversed hexagonal, and two types of reversed bicontinuous cubic phases (Q230 and Q224).[4] These phases feature distinct aqueous and lipidic domains, allowing for the encapsulation of hydrophilic, lipophilic, and amphiphilic drug molecules.[5][13]

The cubic phase, in particular, is a highly viscous, gel-like, and optically isotropic phase with a unique bicontinuous structure of water channels separated by a lipid bilayer.[3] This structure is highly valued for creating sustained-release drug depots and bioadhesive formulations.[6][14]

Experimental Protocols for Characterization

Accurate characterization of Glyceryl Monooleate, particularly its composition, is crucial for ensuring formulation consistency and performance. The United States Pharmacopeia (USP-NF) provides a standard assay method based on Gel Permeation Chromatography (GPC).

Protocol: Assay of Glyceryl Monooleate by GPC-RI (Based on USP-NF Method)

This protocol is used to separate and quantify the mono-, di-, and triglyceride content in a GMO sample.[15][16]

1. Objective: To determine the percentage of monoacylglycerols, diacylglycerols, and triacylglycerols in the Glyceryl Monooleate sample.

2. Materials and Equipment:

-

Sample: Glyceryl Monooleate

-

Solvent/Mobile Phase: Tetrahydrofuran (THF), HPLC grade.[16]

-

Chromatographic System: High-Performance Liquid Chromatograph (HPLC) equipped with a pump, autosampler/manual injector, and a Refractive Index (RI) detector.

-

Column: L21 packing material (styrene-divinylbenzene copolymer). A common configuration is two 7.5/8.0 mm ID x 30 cm length GPC columns connected in series.[15][16]

-

Volumetric flasks, syringes, and filters.

3. Chromatographic Conditions:

-

Mobile Phase: Tetrahydrofuran (THF).

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 40°C.[16]

-

Detector Temperature: 40°C.

-

Injection Volume: 40 µL.

4. Procedure:

-

Sample Preparation: Accurately weigh about 400 mg of Glyceryl Monooleate into a 10 mL volumetric flask. Dissolve in and dilute to volume with THF to obtain a concentration of 40 mg/mL.[16]

-

System Suitability: Inject the sample solution. The system is suitable for use if the resolution between the diglyceride and monoglyceride peaks is not less than 1.0, and the relative standard deviation for replicate injections of the monoglyceride peak area is not more than 2.0%.[16]

-

Analysis: Inject the prepared sample solution into the chromatograph, record the chromatogram, and measure the peak areas for the triglyceride, diglyceride, and monoglyceride components. The elution order is typically tri-, di-, then monoglycerides.

-

Calculation: Calculate the percentage of each component in the sample using the area normalization method (assuming the response factor for all glycerides is the same).

-

% Component = (Area of Component Peak / Total Area of All Glyceride Peaks) * 100

-

5. Phase Characterization Methods: The liquid crystalline phases formed by GMO are typically characterized using a combination of techniques:

-

Small-Angle X-ray Scattering (SAXS): Provides detailed information on the structure and dimensions of the self-assembled phases.[4][17]

-

Polarized Light Microscopy: Used to identify anisotropic phases (e.g., lamellar, hexagonal) which appear birefringent, while isotropic cubic phases appear dark.[4]

-

Rheology: Measures the viscoelastic properties of the phases, which are distinct for the gel-like cubic phase versus other, more fluid phases.[18]

Chemical Synthesis

Glyceryl Monooleate is commercially produced through two primary methods:

-

Direct Esterification: The reaction of glycerol with oleic acid, which can be sourced from vegetable or animal origins.[3][6][8]

-

Partial Glycerolysis: The transesterification of vegetable oils rich in oleic acid triglycerides (like olive oil) with excess glycerol.[2][6]

Both methods yield a mixture of mono-, di-, and triglycerides, which may require further purification, such as high-vacuum distillation, to achieve a high monooleate content.[2] A suitable antioxidant may also be added to improve stability.[6]

Conclusion

Glyceryl Monooleate is a multifunctional lipid excipient whose value in research and drug development is derived from its well-characterized chemical properties. Its amphiphilicity, GRAS status, and, most importantly, its capacity for self-assembly into complex liquid crystalline structures make it an ideal candidate for formulating sophisticated drug delivery systems. From sustained-release gels to oral bioavailability enhancement and topical delivery, the unique phase behavior of GMO offers a versatile platform for controlling drug release and improving therapeutic outcomes. A thorough understanding of its physicochemical characteristics and the analytical methods for its quantification is essential for any scientist or researcher aiming to harness its full potential.

References

- 1. GLYCEROL MONOOLEATE - Ataman Kimya [atamanchemicals.com]

- 2. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]

- 3. Glyceryl monooleate | 25496-72-4 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phexcom.com [phexcom.com]

- 7. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]

- 9. Glycerol Mono-oleate, Glyceryl Monooleate EP BP USP Manufacturers, SDS [mubychem.com]

- 10. Glyceryl monooleate | CAS#:25496-72-4 | Chemsrc [chemsrc.com]

- 11. nabinsblog.home.blog [nabinsblog.home.blog]

- 12. savannahgoa.com [savannahgoa.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shodex.com [shodex.com]

- 16. shodexhplc.com [shodexhplc.com]

- 17. Impact of water and oleic acid on glycerol monooleate phase transition and bi-continuous structure formation in white oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

Unveiling the Complexity of the Monoolein-Water System: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricate phase behavior of the monoolein-water system is paramount for harnessing its potential in advanced drug delivery systems and bionanotechnology. This technical guide provides a comprehensive overview of the monoolein-water phase diagram, detailing the lyotropic and thermotropic phase transitions, and the structural characteristics of the resulting liquid crystalline phases.

Monoolein (1-(cis-9-Octadecenoyl)-rac-glycerol), an amphiphilic lipid, self-assembles in the presence of water into a variety of ordered, non-lamellar liquid crystalline structures. These phases, which include the lamellar crystalline (Lc), lamellar liquid crystalline (Lα), inverted hexagonal (HII), and bicontinuous cubic (QII) phases, are of significant interest due to their unique structural properties and their ability to encapsulate and deliver a wide range of therapeutic molecules.[1][2] The transitions between these phases are primarily governed by two key factors: water content and temperature.[3][4]

Data Presentation: Quantitative Analysis of Monoolein-Water Phases

The following tables summarize the key quantitative data for the different phases observed in the monoolein-water system, providing a clear comparison of their structural parameters and stability ranges.

| Phase Name | Space Group | Water Content (wt%) | Temperature Range (°C) | Lattice Parameter (a) at 20°C (Å) |

| Lamellar Crystalline | P1 | < 5 | < 17 | - |

| Lamellar Liquid Crystalline | Lα | 5 - 20 | 17 - 40 | - |

| Inverted Hexagonal | HII | > 40 | > 95 | 53.9 (at 90°C) |

| Diamond Cubic | Pn3m (QII^D) | 20 - 40 | 17 - 95 | 102 - 107 |

| Gyroid Cubic | Ia3d (QII^G) | 35 - 40 | 40 - 95 | 136 - 175.5 |

Table 1: Phase Characteristics of the Monoolein-Water System. This table outlines the different liquid crystalline phases formed by monoolein in water, their corresponding space groups, and the approximate ranges of water content and temperature in which they are stable. Lattice parameters for the cubic and hexagonal phases are also provided.

| Phase | Temperature (°C) | Lattice Parameter (a) (Å) |

| Pn3m | 25 | 107 |

| Pn3m | 43 | Coexistence with Ia3d |

| Pn3m | 60 | 138.7 |

| Ia3d | 60 | 175.5 |

| HII | 90 | 53.9 |

Table 2: Temperature-Dependent Lattice Parameters of Monoolein-Water Phases. This table highlights the influence of temperature on the lattice parameters of the Pn3m, Ia3d, and HII phases at specific water concentrations. The data indicates that the lattice parameters of the cubic phases generally increase with temperature, reflecting greater water uptake and swelling of the structures.[5][6][7]

Experimental Protocols

The characterization of the monoolein-water phase diagram relies heavily on sophisticated analytical techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique used to identify the different liquid crystalline phases and to determine their structural parameters.

Methodology:

-

Sample Preparation: Monoolein and deionized water are weighed to the desired composition and thoroughly mixed. The mixture is then typically subjected to several temperature cycles to ensure homogeneity and thermodynamic equilibrium. The hydrated monoolein sample is then loaded into a thin-walled glass or quartz capillary tube (typically 1-2 mm in diameter) and sealed.[8][9]

-

Instrumentation: SAXS measurements are performed using a synchrotron X-ray source or a laboratory-based SAXS instrument. The instrument is configured with a specific sample-to-detector distance and X-ray wavelength (e.g., 1.54 Å, Cu Kα).[1][2]

-

Data Acquisition: The capillary containing the sample is placed in a temperature-controlled sample holder. A series of diffraction patterns are collected at different temperatures, allowing for the construction of the temperature-composition phase diagram. Exposure times can vary from seconds to minutes depending on the X-ray source and detector.[8]

-

Data Analysis: The 2D diffraction patterns are radially averaged to obtain 1D scattering profiles of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength). The positions of the Bragg peaks in the scattering profile are used to identify the liquid crystalline phase and to calculate its lattice parameter. For example, the ratio of the peak positions for the Pn3m cubic phase follows the sequence √2, √3, √4, √6, √8, while for the Ia3d cubic phase, it is √6, √8, √14, √16.[10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of the phase transitions in the monoolein-water system.

Methodology:

-

Sample Preparation: A small amount (typically 5-10 mg) of the hydrated monoolein sample is hermetically sealed in an aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.[6][11]

-

Instrumentation: A differential scanning calorimeter is used to measure the heat flow into or out of the sample as a function of temperature.

-

Data Acquisition: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 1-10 °C/min).[6][12]

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[13]

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Logical relationship of monoolein-water phases with temperature and water content.

Caption: Experimental workflow for characterizing the monoolein-water phase diagram.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Structural insights into the cubic-hexagonal phase transition kinetics of monoolein modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. ucm.es [ucm.es]

A Technical Guide to the Biocompatibility and Biodegradability of Monoolein for Drug Development Professionals

Introduction

Monoolein, also known as glyceryl monooleate (GMO), is an amphiphilic lipid composed of a glycerol backbone esterified with oleic acid.[1][2] Its unique ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, such as cubic and hexagonal phases, has positioned it as a important material in advanced drug delivery systems.[3][4] These structures can encapsulate a wide range of therapeutic molecules, offering advantages like sustained release and enhanced bioavailability.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of monoolein's interaction with biological systems is paramount. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of monoolein, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Monoolein is classified as Generally Regarded As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is included in the FDA Inactive Ingredients Guide, underscoring its long-standing safety profile in food and pharmaceutical applications.[1][7] Its non-toxic, biocompatible, and biodegradable nature makes it an ideal candidate for various administration routes, including oral, parenteral, and topical.[1][7][8]

Biocompatibility Profile

The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. Monoolein has been extensively studied and is considered to have excellent biocompatibility.[3][8]

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for screening the biocompatibility of materials. Studies on monoolein-based nanoparticles, such as cubosomes, have shown that their cytotoxicity is generally low and dependent on factors like concentration, the type of stabilizing agent used, and the cell line being tested.[9] Most studies report the cytotoxicity of monoolein-based nanoparticles to be in the range of 50 to 300 µg/mL.[9] For instance, one study noted that monoolein-based cubosomes were non-cytotoxic to HeLa cells at concentrations of 83 μg/mL.[10]

| Cell Line | Formulation | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |

| HeLa | Monoolein/Pluronic F108 Cubosomes | Not specified | 83 | Non-cytotoxic | [10] |

| Various | Monoolein-based nanoparticles | MTT, Alamar Blue | 50 - 300 | Varies | [9][11] |

| Human Primary Bronchial Epithelial | Monoolein nanocarrier | Not specified | Not specified | Not specified | [2] |

In Vivo Biocompatibility and Inflammatory Response

In vivo studies corroborate the high biocompatibility of monoolein. A noteworthy finding is the intrinsic anti-inflammatory potential of monoolein-based nanocarriers. A study investigating quercetin-loaded monoolein liquid crystalline nanoparticles in a lipopolysaccharide (LPS)-stimulated human primary bronchial epithelial cell line demonstrated that the unloaded monoolein nanocarrier remarkably suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8.[2] This suggests that the carrier itself may contribute to the therapeutic effect by modulating inflammatory pathways.[2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells (e.g., L-929 mouse fibroblasts, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Material Preparation: Prepare dispersions of monoolein-based nanoparticles in a sterile cell culture medium at various concentrations. A negative control (medium only) and a positive control (e.g., doxorubicin) should be included.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared monoolein dispersions at different concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Biodegradability Profile

Biodegradability is a critical attribute for drug delivery vehicles, ensuring their clearance from the body after fulfilling their function and preventing long-term accumulation and toxicity.

Degradation Pathway

Monoolein is a glyceride, and its degradation in the body occurs primarily through enzymatic hydrolysis catalyzed by lipases and esterases.[1] This process breaks the ester bond connecting the oleic acid tail to the glycerol headgroup.[2]

The primary degradation products of monoolein are:

-

Glycerol: A simple sugar alcohol that is naturally present in the body and is readily metabolized through glycolysis or used in the synthesis of triglycerides and phospholipids.

-

Oleic Acid: A common monounsaturated fatty acid in the human diet that is also an essential component of cell membranes and is metabolized through β-oxidation.

Both glycerol and oleic acid are endogenous substances, which contributes significantly to the high biocompatibility of monoolein and its degradation products.

Rate of Degradation

While the precise in vivo degradation rate can vary based on the local enzymatic environment and the specific formulation (e.g., bulk gel vs. nanoparticles), monoolein-based systems are known to be biodegradable.[1][8] The degradation rate can be tuned by altering formulation parameters. For instance, the structure of organogels can be modified to control their dissolution and degradation, which is influenced by the collapse of the gelator's network structure.[12]

Experimental Protocol: In Vitro Hydrolytic Degradation

This protocol provides a general method for assessing the degradation of a monoolein-based formulation in a simulated physiological environment.

-

Sample Preparation: Prepare samples of the monoolein formulation (e.g., a bulk gel or a lyophilized powder of nanoparticles) of a known weight (e.g., 200 mg).

-

Incubation Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) containing a relevant lipase (e.g., pancreatic lipase) to simulate enzymatic degradation. A control group without the enzyme should also be prepared.

-

Degradation Study: Immerse the samples in the incubation medium and maintain them at 37°C in a shaking water bath for a set period (e.g., 14 days).

-

Time Points: At predetermined time points (e.g., 1, 3, 7, 14 days), remove samples from the medium.

-

Analysis:

-

Mass Loss: Gently wash the retrieved samples with deionized water, freeze-dry them, and weigh them to determine the percentage of mass loss over time.

-

Morphological Changes: Analyze the surface morphology of the samples before and after degradation using Scanning Electron Microscopy (SEM).[13]

-

Chemical Analysis: Analyze the incubation medium using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the release of oleic acid, providing a measure of the degradation rate.

-

Interaction with Cellular Signaling Pathways

Recent evidence suggests that monoolein nanocarriers may not be merely passive vehicles but can actively influence cellular responses, particularly inflammatory signaling. As mentioned, unloaded monoolein nanocarriers can suppress the production of key pro-inflammatory cytokines like IL-1β, IL-6, and IL-8, which are induced by stimuli such as bacterial lipopolysaccharide (LPS).[2]

LPS typically triggers inflammation by binding to Toll-like receptor 4 (TLR4), which activates downstream signaling cascades, prominently the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines. The ability of monoolein nanocarriers to reduce these cytokines suggests they may interfere with this pathway, although the exact mechanism is still under investigation. This could involve direct membrane interactions that alter receptor signaling or fusion events that change the intracellular lipid environment.[2][9]

Conclusion

Monoolein stands out as a premier lipid for drug delivery applications due to its exceptional safety and functional profile. Its status as a GRAS-approved substance, coupled with extensive data, confirms its high biocompatibility and minimal cytotoxicity. Furthermore, its predictable and complete biodegradability into endogenous, non-toxic metabolites—glycerol and oleic acid—ensures its safe clearance from the body. The potential for monoolein-based systems to exhibit intrinsic anti-inflammatory properties adds another layer of therapeutic potential. For scientists and researchers in drug development, monoolein offers a reliable, versatile, and safe platform for creating the next generation of advanced therapeutics.

References

- 1. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]

- 2. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant-containing monoolein aqueous dispersions: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Monoolein-based cubosomes affect lipid profile in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

thermodynamic stability of monoolein cubic phase

An In-Depth Technical Guide to the Thermodynamic Stability of the Monoolein Cubic Phase

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein (MO), a monoglyceride, is a pivotal lipid in the fields of drug delivery, membrane protein crystallization, and food science due to its capacity for self-assembly into a variety of lyotropic liquid crystalline phases in the presence of water.[1][2] Among these, the bicontinuous cubic phases (QII) are of particular interest. These thermodynamically stable structures consist of a single, continuous lipid bilayer contorted in three dimensions, separating two congruent networks of water channels.[3][4] This unique architecture allows for the encapsulation of hydrophilic, hydrophobic, and amphiphilic molecules, making it an exceptional matrix for controlled drug release and a biomimetic environment for crystallizing membrane proteins.[3][5][6]

The stability of the monoolein cubic phase is not absolute; it is exquisitely sensitive to environmental conditions such as temperature, pressure, hydration level, and the presence of additives.[2][7] A thorough understanding of the thermodynamic landscape of these phases is critical for harnessing their full potential in pharmaceutical and research applications. This guide provides a detailed overview of the factors governing the stability of the monoolein cubic phase, summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes the core relationships governing its behavior. The primary cubic phases discussed are the primitive (Pn3m) and the gyroid (Ia3d) structures.

Core Factors Influencing Cubic Phase Stability

The thermodynamic stability of the monoolein cubic phase is a delicate balance of intermolecular forces, molecular geometry, and environmental parameters. The key factors that dictate the formation and transition of these phases are temperature, pressure, water content, and the incorporation of foreign molecules.

Temperature

Temperature directly influences the kinetic energy and molecular packing of the monoolein molecules. Generally, as temperature increases, the phase transitions tend toward structures with higher negative curvature (from lamellar to cubic to inverted hexagonal).[8] In excess water, the Pn3m cubic phase is stable over a broad temperature range, approximately from 17°C to 95°C.[7][9] Below ~17°C, the cubic phase can exist in a metastable, undercooled state, but the thermodynamically stable phase is the lamellar crystalline (Lc) phase.[10][11] At temperatures above 95°C, the cubic phase typically transitions to the inverted hexagonal (HII) phase.[7]

Pressure

Hydrostatic pressure serves as a critical variable in modulating the phase behavior of hydrated monoolein. The Pn3m cubic phase is stable across a significant pressure range at ambient and physiological temperatures.[7] However, increasing pressure can induce phase transitions. For instance, at room temperature, pressures exceeding ~1 kbar can trigger a transition from the Pn3m to the Ia3d cubic phase.[12] Further increases in pressure, typically beyond 2 kbar, can induce a transition to a crystalline lamellar phase.[12] This pressure-induced behavior is crucial for applications involving high-pressure processing or injection.[12][13]

Hydration Level

The water content is one of the most critical determinants of the phase formed by monoolein. The formation of the bicontinuous cubic phases requires a specific level of hydration. Monoolein fully hydrates at approximately 40% (w/w) water, at which point it exists in the Pn3m cubic phase in equilibrium with excess water.[8][14] At lower hydration levels (below ~20% water), monoolein typically forms a lamellar liquid crystalline (Lα) phase. The gyroid (Ia3d) phase is often observed at hydration levels intermediate between the Lα and Pn3m phases.[11] Dehydration of the cubic phase is a key mechanism thought to drive the in meso crystallization of membrane proteins.[12]

Additives and Excipients

The inclusion of third components, such as drugs, proteins, detergents, or other lipids, can significantly alter the phase boundaries of the monoolein-water system.[5][15]

-

Detergents: Often used in membrane protein crystallization, detergents can destabilize the cubic phase, promoting a transition to lamellar or micellar phases depending on their concentration and type.[4][15]

-

Sugars: The addition of kosmotropic solutes like sucrose can dramatically lower the cubic-to-hexagonal phase transition temperature. For example, each 1 mol/kg of sucrose can reduce the transition temperature by about 20°C.[9]

-

Polymers and Stabilizers: In the formulation of cubosome nanoparticles (dispersed cubic phase particles), stabilizers like Pluronic F127 are essential to prevent aggregation into the bulk phase.[1] These stabilizers can also influence the internal cubic structure.

-

Incorporated Drugs: The polarity and concentration of an incorporated drug can induce phase transformations. Depending on the molecule, it can cause a shift to lamellar or inverted hexagonal phases, which in turn affects the drug release profile.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the stability of monoolein cubic phases under various conditions.

Table 1: Temperature and Pressure Stability of Monoolein Cubic Phases in Excess Water

| Phase | Temperature Range (°C) | Pressure Range (bar) | Transition Notes | Reference(s) |

|---|---|---|---|---|

| Pn3m (Diamond) | ~17 to 95 | 1 to ~1000 | Transitions to Lc at low temp/high pressure; to HII at high temp. | [7][10][11] |

| Ia3d (Gyroid) | Observed at intermediate hydration or induced by pressure | ~1000 to 1200 | Pn3m → Ia3d transition occurs with increasing pressure. | [12] |

| Lc (Crystalline) | < ~17 (stable) | > ~2000 (at 20°C) | Thermodynamically stable phase at low temperatures. | [10][12] |

| HII (Inverted Hexagonal) | > 95 | < 1000 | Forms at high temperatures from the cubic phase. |[7] |

Table 2: Effect of Hydration on Monoolein Phase Behavior at Room Temperature (~20-25°C)

| Water Content (% w/w) | Predominant Phase(s) | Lattice Parameter (Å) (approx.) | Reference(s) |

|---|---|---|---|

| < 20% | Lα (Lamellar) | N/A | [11] |

| 20% - 35% | Ia3d (Gyroid) | ~170 | [11] |

| > 35% (up to full hydration) | Pn3m (Diamond) | ~102 - 136 | [11][13][16] |

| ~40% (Excess Water) | Pn3m + Excess Water | ~102 |[8][13] |

Table 3: Influence of Selected Additives on Monoolein Cubic Phase Stability

| Additive | Concentration | Effect | Mechanism/Note | Reference(s) |

|---|---|---|---|---|

| Sucrose | 1 mol/kg | Lowers Cubic → HII transition temp by ~20°C | Acts as a kosmotrope, altering water activity and headgroup hydration. | [9] |

| Detergents (e.g., C8-C12 glucosides) | > Critical Micelle Concentration (CMC) | Destabilizes cubic phase, may form lamellar or micellar phases | Alters lipid packing and interfacial curvature. | [4][15] |

| Oleic Acid | Increasing weight fraction | Induces Cubic → Hexagonal → Inverted Cubic transition | Increases the negative spontaneous curvature of the lipid monolayer. | [17] |

| Cytochrome-c | > Critical concentration | Induces Pn3m → Im3m → P4332 transitions | Protein interacts strongly with the lipid matrix, altering its structure. |[5] |

Visualization of Thermodynamic Relationships

Diagrams created using the DOT language provide a clear visual representation of the complex relationships governing monoolein phase stability.

Caption: Factors influencing monoolein cubic phase transitions.

Caption: Monoolein phase transitions with temperature and hydration.

Experimental Protocols

Characterization of the monoolein cubic phase relies heavily on scattering and calorimetric techniques to determine its structure and thermodynamic stability.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the specific liquid crystalline phase and determining its structural parameters.

-

Objective: To identify the phase (e.g., lamellar, cubic, hexagonal) and measure its lattice parameter.

-

Sample Preparation: A mixture of monoolein and an aqueous solution (buffer, drug solution, etc.) is prepared at a specific weight ratio.[17] For bulk phase studies, the components are typically combined in a vial, heated slightly to melt the monoolein (~40-60°C), and homogenized by vortexing or centrifugation cycles until a uniform, transparent, and highly viscous gel is formed.[14][17] The sample is then loaded into a thin-walled quartz capillary or a specialized sample holder.[18] For nanoparticle dispersions (cubosomes), lipids and stabilizers are mixed, hydrated, and sonicated or subjected to high-pressure homogenization to form a colloidal dispersion.[17]

-

Instrumentation: A SAXS instrument typically consists of an X-ray source (often a synchrotron for high flux and resolution), collimating optics, a sample stage with temperature and/or pressure control, and a 2D detector.[18]

-

Data Collection: X-rays are passed through the sample, and the scattered radiation is collected by the detector. The scattering pattern is recorded as a function of the scattering vector, q. For liquid crystalline phases with long-range order, the 1D scattering profile (intensity vs. q) shows a series of sharp Bragg peaks.[19][20]

-

Data Analysis: The phase is identified by the relative positions of the Bragg peaks. For example:

-

Pn3m (Diamond) Cubic: Peak positions in the ratio √2, √3, √4, √6, √8...

-

Ia3d (Gyroid) Cubic: Peak positions in the ratio √6, √8, √14, √16...

-

HII (Hexagonal): Peak positions in the ratio 1, √3, √4, √7... The lattice parameter (a) can be calculated from the position of the peaks using the Bragg equation for the specific space group.[16]

-

Caption: Experimental workflow for SAXS analysis of monoolein phases.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with phase transitions, providing information on transition temperatures and enthalpies.

-

Objective: To determine the temperature and enthalpy of phase transitions (e.g., Lc → QII or QII → HII).

-

Sample Preparation: A small amount (typically 5-10 mg) of the hydrated monoolein sample is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled at a controlled rate.

-

Data Collection: The sample and reference are subjected to a controlled temperature program (e.g., heating/cooling at 1-5°C/min). The differential heat flow is recorded as a function of temperature.

-

Data Analysis: An endothermic or exothermic peak in the DSC thermogram indicates a phase transition. The peak temperature is taken as the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH). This is particularly useful for mapping out temperature-composition phase diagrams.[9]

Conclusion: Implications for Drug Development

The thermodynamic stability of the monoolein cubic phase is a multi-faceted property governed by a precise interplay of temperature, pressure, hydration, and composition. For drug development professionals, this sensitivity is both a challenge and an opportunity. The stability of the cubic phase matrix is paramount for ensuring the chemical and physical stability of encapsulated drugs and achieving predictable, controlled release kinetics.[3] By understanding and manipulating these thermodynamic factors, formulations can be rationally designed to be stable under storage conditions while responding to physiological cues for drug delivery. Furthermore, in the realm of structural biology, controlling the metastable states of the cubic phase is essential for the successful crystallization of challenging membrane proteins, paving the way for structure-based drug design.[4][10] The principles and data outlined in this guide provide a foundational framework for the strategic development and characterization of monoolein-based systems.

References

- 1. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Cubic phase gels as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Monoolein lipid phases as incorporation and enrichment materials for membrane protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature- and pressure-dependent phase behavior of monoacylglycerides monoolein and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into the cubic-hexagonal phase transition kinetics of monoolein modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]

- 15. [PDF] The phase diagram of the monoolein/water system: metastability and equilibrium aspects. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. osti.gov [osti.gov]

- 20. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Glyceryl Monooleate: A Comprehensive Technical Guide to its GRAS Status for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceryl monooleate, a monoester of glycerin and oleic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its established safety profile, affirmed by regulatory bodies, and its functional properties as an emulsifier, stabilizer, and permeation enhancer make it a valuable component in a variety of formulations. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of glyceryl monooleate, offering researchers, scientists, and drug development professionals a comprehensive resource on its safety, relevant toxicological data, and the experimental protocols typically employed in its evaluation.

GRAS Status and Regulatory Standing

Glyceryl monooleate is affirmed as GRAS by the U.S. Food and Drug Administration (FDA) for use as a direct food ingredient under specific conditions. This affirmation is codified in the Code of Federal Regulations, specifically in 21 CFR 184.1323 .[1][2][3][4][5] The regulation stipulates that glyceryl monooleate can be used in food with no limitation other than current good manufacturing practice.[2][4] Its recognized functions in food include acting as a flavoring agent, adjuvant, solvent, and vehicle.[2]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated glyceryl monooleate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][6][7] This international consensus further solidifies its standing as a safe ingredient for its intended uses.

Toxicological Data Summary

A comprehensive review of toxicological data is essential for affirming the GRAS status of any substance. The following tables summarize the key quantitative data for glyceryl monooleate based on available safety assessments and studies.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | LD50/Result | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5,000 mg/kg | [3](--INVALID-LINK--) |

| Acute Dermal Toxicity | - | Dermal | Harmful in contact with skin | [8][9] |

| Acute Inhalation Toxicity | - | Inhalation | Harmful if inhaled | [9] |

| Aquatic Toxicity (Fish) | - | - | LC50 (96h) >100 mg/l | [2] |

| Aquatic Toxicity (Invertebrates) | Daphnia magna | - | LC50 (48h) >100 mg/l | [2] |

Table 2: Subchronic and Other Toxicity Data

| Test Type | Finding | Reference |

| Repeated Dose 90-Day Oral Toxicity | No Observed Adverse Effect Level (NOAEL) can be established. | [3][10][11][12][13] |

| Genotoxicity (Ames Test) | Not mutagenic. | [14][15][16][17][18] |

| In Vitro Chromosomal Aberration | Does not induce chromosomal aberrations. | [19][20][21][22][23] |

| Skin Irritation/Corrosion | May cause mild skin irritation. Not classified as corrosive. | [4][9][24][25][26][27][28] |

| Eye Irritation | May cause serious eye irritation. | [9] |

Experimental Protocols for GRAS Assessment

The determination of GRAS status relies on a robust body of scientific evidence, often generated through standardized experimental protocols. The following sections outline the typical methodologies for key toxicological studies relevant to the safety assessment of glyceryl monooleate, based on OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.[29][30][31][32][33]

-

Test Animals: Typically, rats of a single sex (usually females) are used.[29]

-

Procedure:

-

A sighting study is performed with a single animal to determine the appropriate starting dose from fixed levels (5, 50, 300, 2000 mg/kg).[29][31][33]

-

Based on the sighting study, the main study is conducted with a group of five animals at the selected starting dose.[29][32]

-

The substance is administered as a single oral dose via gavage after a period of fasting.[29][33]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[31]

-

At the end of the observation period, a gross necropsy is performed on all animals.[29]

-

-

Endpoint: The test identifies a dose that causes evident toxicity without mortality, allowing for classification of the substance's acute toxicity.[29][30]

Repeated Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)

-

Objective: To evaluate the subchronic oral toxicity of a substance after repeated administration over a 90-day period.[3][10][11][12][13]

-

Test Animals: The preferred species is the rat. At least 10 males and 10 females per group are used.[3][11]

-

Procedure:

-

At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.[11]

-

The test substance is administered orally (via gavage, in diet, or drinking water) daily for 90 days.[3][11][12]

-

Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[3]

-

Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[3]

-

A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.[3][11]

-

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and identification of target organs.[12]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[14][15][16][17][18]

-

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of E. coli (e.g., WP2 uvrA).[14][16][17]

-

Procedure:

-

The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]

-

The test substance at various concentrations is incubated with the bacterial strains.

-

The mixture is plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[14]

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[19][20][21][22][23]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[19][21][22]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).[19][23]

-

Cells are harvested at a suitable time after exposure and treated with a metaphase-arresting agent (e.g., colcemid).

-

Chromosomes are prepared and stained.

-

Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[19]

Visualizing Key Processes

To further aid in the understanding of the regulatory and mechanistic aspects of glyceryl monooleate, the following diagrams illustrate the GRAS notification workflow and a proposed mechanism for its action as a permeation enhancer.

Conclusion

Glyceryl monooleate has a well-established safety profile, supported by its GRAS affirmation from the FDA and positive evaluations from international bodies like JECFA. The extensive toxicological data, derived from standardized and rigorous experimental protocols, demonstrate its safety for use in food and, by extension, provide a strong foundation for its use in pharmaceutical and cosmetic research and development. For researchers and drug development professionals, glyceryl monooleate represents a versatile and safe excipient with valuable functional properties. A thorough understanding of its GRAS status and the underlying scientific data is crucial for its appropriate and compliant application in product formulation.

References

- 1. JECFA Evaluations-GLYCERYL MONOOLEATE- [inchem.org]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. oecd.org [oecd.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. FDA GRAS Notice Submission Process and Possible Outcomes — KemmelCal Inc. | GRAS Consulting | FDA GRAS Notifications | Independent GRAS Assessments [kemmelcal.com]

- 6. WHO | JECFA [apps.who.int]

- 7. femaflavor.org [femaflavor.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. scipoly.com [scipoly.com]

- 10. oecd.org [oecd.org]

- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 13. ask-force.org [ask-force.org]

- 14. nib.si [nib.si]

- 15. scantox.com [scantox.com]

- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. gentronix.co.uk [gentronix.co.uk]

- 18. measurlabs.com [measurlabs.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 21. criver.com [criver.com]

- 22. genedirex.com [genedirex.com]

- 23. oecd.org [oecd.org]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. oecd.org [oecd.org]

- 26. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 29. oecd.org [oecd.org]

- 30. catalog.labcorp.com [catalog.labcorp.com]

- 31. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 32. bemsreports.org [bemsreports.org]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Amphiphilic Virtuoso: An In-depth Technical Guide to the Core Nature of Monoolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein, a monoglyceride of oleic acid, stands as a cornerstone in the formulation of advanced drug delivery systems. Its remarkable amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic oleoyl tail, dictates its self-assembly into a variety of lyotropic liquid crystalline phases in the presence of water.[1][2][3] This technical guide delves into the core physicochemical properties of monoolein, providing a comprehensive overview of its quantitative parameters, detailed experimental protocols for its characterization, and an exploration of its relevance in biological signaling pathways.

The Amphiphilic Character of Monoolein

Monoolein, chemically known as (9Z)-octadecenoic acid 2,3-dihydroxypropyl ester, is a nonionic surfactant.[4] Its molecular structure, featuring a polar glycerol headgroup and a nonpolar oleic acid tail, is the foundation of its amphiphilic behavior. This dual character drives its self-assembly in aqueous environments into highly ordered, thermodynamically stable structures such as lamellar, hexagonal, and bicontinuous cubic liquid crystalline phases.[2][3][4] The specific phase formed is dependent on factors like water content and temperature, as detailed in the monoolein-water phase diagram.[3][5]

The unique architecture of these phases, particularly the bicontinuous cubic phase, provides distinct hydrophilic and lipophilic domains, enabling the encapsulation and delivery of a wide range of therapeutic agents, from small molecules to large biologics.[1][6]

Quantitative Physicochemical Properties

A thorough understanding of monoolein's quantitative properties is paramount for its effective application. The following table summarizes key physicochemical parameters.

| Property | Value | References |

| Molecular Formula | C21H40O4 | [7] |

| Molecular Weight | 356.54 g/mol | [7] |

| Melting Point | 35-37 °C | [7] |

| Hydrophilic-Lipophilic Balance (HLB) | 3.8 | [4] |

| Critical Micelle Concentration (CMC) | While monoolein's primary self-assembly is into liquid crystalline phases rather than simple micelles, the concept of a critical aggregation concentration is still relevant. For a related glycerol monooleate (GMO) dendrimer, the critical aggregation concentration was found to be in the micromolar range (5 x 10⁻⁶ mol/L). The exact CMC for pure monoolein is not readily reported due to its strong tendency to form non-micellar aggregates. | [7] |

Experimental Protocols for Characterization

The characterization of monoolein's liquid crystalline phases is crucial for formulation development. The following are detailed methodologies for key experimental techniques.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the structure and lattice parameters of the different liquid crystalline phases of monoolein.

Methodology:

-

Sample Preparation:

-

Prepare monoolein dispersions by weighing the required amounts of monoolein and aqueous buffer in a glass vial.

-

For bulk phase studies, the components can be mixed by centrifugation or using a coupling device with two syringes.

-

For nanoparticle dispersions (cubosomes or hexosomes), the mixture is typically subjected to high-energy dispersion methods like ultrasonication or high-pressure homogenization.

-

The final lipid concentration is typically in the range of 1-10 wt%.

-

-

SAXS Measurement:

-

Load the sample into a quartz capillary (typically 1-2 mm diameter).

-

Mount the capillary in a temperature-controlled sample holder in the SAXS instrument.

-

Expose the sample to a collimated X-ray beam (e.g., from a synchrotron source or a laboratory-based instrument).

-

Collect the scattered X-rays on a 2D detector.

-

The scattering vector, q, is defined as q = (4πsinθ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength.

-

-

Data Analysis:

-

Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus q.

-

The positions of the Bragg peaks in the scattering profile are indicative of the liquid crystalline phase. The ratio of the peak positions can be used to identify the space group of the cubic phase (e.g., Pn3m, Ia3d, or Im3m).

-

The lattice parameter (a) of the phase can be calculated from the position of the peaks using the formula for the respective crystal lattice.

-

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal structure of dispersed monoolein nanoparticles.

Methodology:

-

Sample Preparation (Vitrification):

-

Apply a small droplet (3-5 µL) of the monoolein dispersion onto a TEM grid (e.g., a copper grid with a lacey carbon film).

-

Blot the grid with filter paper to create a thin film of the dispersion.

-

Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample, preserving its native hydrated structure.

-

-

Cryo-TEM Imaging:

-

Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

-

Insert the holder into the TEM, maintaining the sample at cryogenic temperatures.

-

Image the sample under low-dose conditions to minimize electron beam damage.

-

Acquire images at different magnifications to observe the overall particle morphology and the internal nanostructure.

-

-

Data Analysis:

-

Analyze the acquired images to determine the size, shape, and internal structure of the nanoparticles.

-

Fast Fourier Transform (FFT) of the images can be used to confirm the crystallographic symmetry of the internal liquid crystalline phase.

-

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic phase behavior of monoolein and the effect of incorporated drugs on its phase transitions.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the hydrated monoolein sample (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically to prevent water evaporation during the measurement.

-

Prepare a reference pan containing the same amount of the corresponding aqueous buffer.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Heat the samples at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-